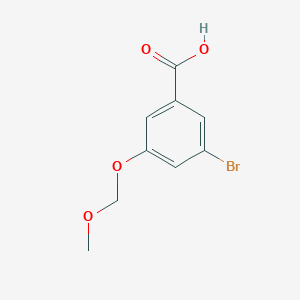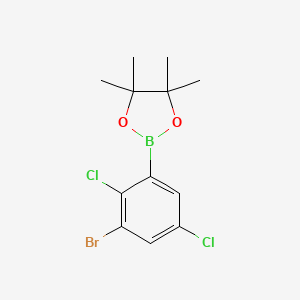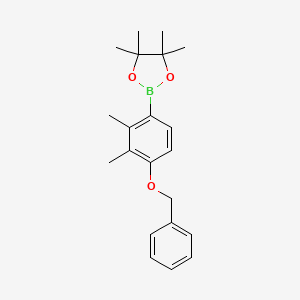
(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester
説明
“(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester” is a chemical compound with the empirical formula C19H23BO3 . It is also known by its synonyms: 2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 4-Benzyloxyphenylboronic acid pinacol ester .
Synthesis Analysis
This compound is often used in Suzuki–Miyaura coupling reactions . The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, including this compound, is not well developed but can be achieved using a radical approach .Molecular Structure Analysis
The molecular weight of this compound is 310.20 . Its structure can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2ccc(OCc3ccccc3)cc2 . Chemical Reactions Analysis
In Suzuki–Miyaura coupling reactions, this compound can participate in transmetalation, a process where it is transferred from boron to palladium . Protodeboronation of this compound can be achieved using a radical approach .Physical And Chemical Properties Analysis
This compound has a melting point of 81-85 °C (lit.) . It is also highly valuable as a building block in organic synthesis .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
One significant application of boronic acid derivatives, including structures similar to (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester, is in the field of organic light-emitting diodes (OLEDs). These compounds are explored for their potential as metal-free infrared emitters, offering an alternative to conventional optoelectronics. The structural design and synthesis of BODIPY-based (Boron-dipyrromethene) organic semiconductors are of particular interest due to their promising application in OLED devices, driven by properties such as aggregation-induced emission (AIE) (Squeo & Pasini, 2020).
Biosensors
The development of electrochemical biosensors based on boronic acid derivatives, including ferroceneboronic acid (FcBA) and its derivatives, demonstrates another application area. These compounds are utilized for constructing biosensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances due to their unique binding properties and electrochemical activity. The selective binding of boronic acids to diol residues of sugars through cyclic boronate ester bonds forms the basis for non-enzymatic glucose sensors, showcasing the versatility of boronic acid compounds in sensor technology (Wang et al., 2014).
Drug Discovery
Boronic acid compounds, including benzoxaboroles, have emerged as a novel class of therapeutic agents against a range of diseases. The unique electron-deficient nature of the boron atom in these compounds enables reversible interactions with biochemical targets, leading to the discovery of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The physicochemical and pharmacokinetic properties of benzoxaborole derivatives align with the requirements for oral absorption, metabolic stability, and low toxicity, making them promising candidates for clinical trials and future therapeutic applications (Nocentini et al., 2018).
作用機序
Target of Action
The primary targets of (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester, also known as 2-(4-(benzyloxy)-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic compounds in organic synthesis . This compound is a boronic acid ester, which is a highly valuable building block in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These features make it attractive for chemical transformations . The increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . The compound’s protodeboronation process allows for the formal anti-Markovnikov alkene hydromethylation , leading to the creation of new compounds.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s protodeboronation process is influenced by the presence of certain nucleophiles . Additionally, the compound’s stability can be affected by air and moisture . Therefore, the compound’s action environment needs to be carefully controlled to ensure its efficacy and stability.
将来の方向性
特性
IUPAC Name |
2-(2,3-dimethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-15-16(2)19(23-14-17-10-8-7-9-11-17)13-12-18(15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBQECOMAWKRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130938 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid pinacol ester | |
CAS RN |
2121514-48-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,3-dimethyl-4-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



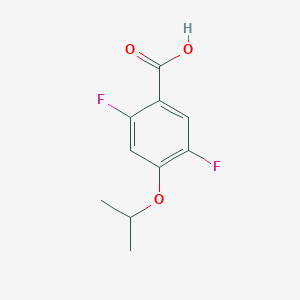
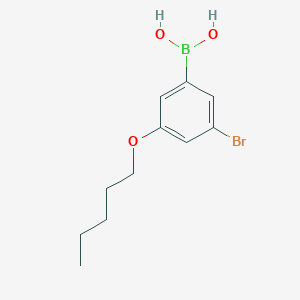
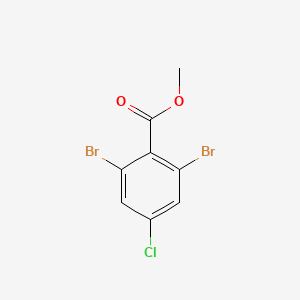
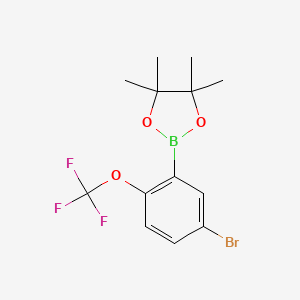

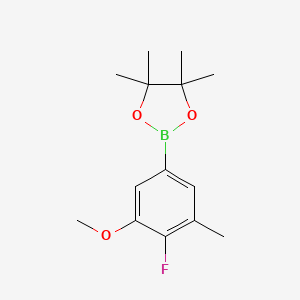

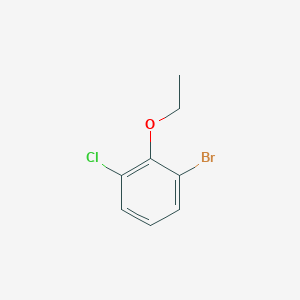
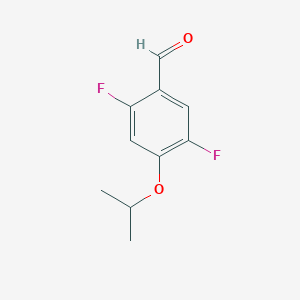
![[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6301300.png)


